Ac-Ser-Gln-Asn-Tyr-Pro-Val-Val-NH2
Overview
Description
Rociclovir is a 6-deoxy acyclic purine nucleoside derivative that has been evaluated for its antiviral activity. It is known for its ability to prevent symptoms in mice infected with herpes simplex virus type 1 and type 2, as well as murine cytomegalovirus . Rociclovir was initially developed by Sanofi and is currently under research for its potential therapeutic applications .
Mechanism of Action
Biochemical Pathways
The compound is involved in the biochemical pathway related to the life cycle of the HIV-1 virus. Specifically, it plays a role in the proteolytic cleavage process, which is essential for the maturation and infectivity of the virus . The compound, acting as a substrate for the HIV-1 protease, is cleaved at specific sites, mimicking the natural substrates of the enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: Rociclovir can be synthesized through a series of chemical reactions involving purine nucleoside derivatives. The preparation process typically involves the use of solvents like dimethyl sulfoxide (DMSO) and various reagents to achieve the desired compound .
Industrial Production Methods: The industrial production of Rociclovir involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes multiple purification steps to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Rociclovir undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and various solvents. The reaction conditions are carefully controlled to achieve the desired products .
Major Products Formed: The major products formed from these reactions include various derivatives of Rociclovir that exhibit different antiviral properties .
Scientific Research Applications
Rociclovir has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying nucleoside analogs and their chemical properties.
Biology: Investigated for its effects on viral replication and its potential as an antiviral agent.
Medicine: Evaluated for its therapeutic potential in treating viral infections such as herpes simplex virus and cytomegalovirus
Industry: Used in the development of antiviral drugs and other pharmaceutical products.
Comparison with Similar Compounds
Aciclovir: A nucleoside analog used to treat herpes simplex virus infections.
Ganciclovir: An antiviral medication used to treat cytomegalovirus infections.
Comparison: Rociclovir is unique in its structure and mechanism of action compared to other similar compounds. While Aciclovir and Ganciclovir are also nucleoside analogs, Rociclovir has distinct chemical properties that make it a promising candidate for further research and development .
Properties
IUPAC Name |
2-[(2-acetamido-3-hydroxypropanoyl)amino]-N-[4-amino-1-[[1-[2-[[1-[(1-amino-3-methyl-1-oxobutan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]pentanediamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H58N10O12/c1-18(2)30(32(41)54)46-37(59)31(19(3)4)47-36(58)27-7-6-14-48(27)38(60)25(15-21-8-10-22(51)11-9-21)45-34(56)24(16-29(40)53)44-33(55)23(12-13-28(39)52)43-35(57)26(17-49)42-20(5)50/h8-11,18-19,23-27,30-31,49,51H,6-7,12-17H2,1-5H3,(H2,39,52)(H2,40,53)(H2,41,54)(H,42,50)(H,43,57)(H,44,55)(H,45,56)(H,46,59)(H,47,58) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYZIULLGTDZPIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N)NC(=O)C(C(C)C)NC(=O)C1CCCN1C(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H58N10O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30408691 | |
Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
846.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
121822-32-0 | |
Record name | Acetyl-Ser-Gln-Asn-Tyr-Pro-Val-Val amide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30408691 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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